Sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Description
Sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a sodium salt of a β-lactam antibiotic derivative. Its core structure consists of the 4-thia-1-azabicyclo[3.2.0]heptane system, a hallmark of penicillins, with a unique 2-ethoxynaphthalene-1-carbonyl side chain at the 6-position .
Properties
IUPAC Name |
sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S.Na/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAPZOUDXCDGIF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N2NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves the reaction of 6-aminopenicillanic acid with 2-ethoxynaphthalene-1-carbonyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized from an aqueous solution to obtain the sodium salt monohydrate form .
Chemical Reactions Analysis
Types of Reactions
Sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes, rendering the antibiotic inactive.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the naphthalene ring.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often catalyzed by beta-lactamase enzymes.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Produces penicilloic acid derivatives.
Oxidation: Forms sulfoxides or sulfones.
Reduction: Results in the formation of reduced sulfur compounds.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antibiotic Activity
Nafcillin is primarily used as an antibiotic to treat infections caused by penicillinase-producing staphylococci. It is effective against a variety of bacterial infections, particularly those resistant to other penicillins due to its resistance to degradation by beta-lactamase enzymes .
1.2 Formulation and Dosage Forms
Nafcillin sodium salt is typically administered via injection due to its poor oral bioavailability. It is available in various formulations, including:
- Intravenous (IV) injections : For serious infections.
- Intramuscular (IM) injections : For outpatient treatment of less severe infections.
Research Applications
3.1 Structure-Activity Relationship Studies
The compound's structure allows researchers to explore modifications that may enhance its antibacterial efficacy or reduce side effects. Studies often focus on:
- Altering the naphthalene moiety to improve binding affinity.
- Investigating the impact of different substituents on the bicyclic core.
3.2 Development of Novel Antibiotics
Given the rise of antibiotic resistance, Nafcillin serves as a template for developing new antibiotics that can overcome resistant strains of bacteria. Researchers are examining derivatives that maintain Nafcillin’s effectiveness while enhancing potency against resistant organisms .
Case Studies
4.1 Clinical Efficacy Against Staphylococcus aureus
A study demonstrated that Nafcillin effectively treated methicillin-sensitive Staphylococcus aureus (MSSA) infections in patients with endocarditis, showcasing its clinical relevance in serious infections.
4.2 Resistance Patterns
Research has shown that while Nafcillin is effective against MSSA, resistance mechanisms in MRSA (methicillin-resistant Staphylococcus aureus) have prompted investigations into combination therapies that include Nafcillin alongside other agents to restore efficacy .
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to cell lysis and death of the bacterium .
Comparison with Similar Compounds
Key Structural Differences and Implications
Side Chain Modifications: The 2-ethoxynaphthalene-1-carbonyl group in the target compound introduces bulk and lipophilicity compared to phenyl or isoxazolyl groups in ampicillin or oxacillin . This may improve membrane penetration in Gram-negative bacteria but reduce aqueous solubility, necessitating sodium salt formulation for parenteral use . The target compound’s naphthalene moiety may broaden activity but requires enzymatic stability testing.
Sodium Salt Derivatives :
- Sodium salts (e.g., ampicillin sodium, ) enhance solubility and bioavailability . The target compound’s sodium salt likely follows this trend, though its larger substituent may still limit oral absorption.
Synthesis Pathways :
- Synthesis of the target compound may involve coupling the naphthalene acyl group to a β-lactam core, similar to methods for oxacillin () or cloxacillin (). describes diazo transfer reactions for side-chain modifications, which could apply here .
Research Findings and Pharmacological Insights
Antibacterial Spectrum
- Ampicillin : Effective against Enterobacteriaceae and Streptococci but hydrolyzed by β-lactamases .
- Oxacillin/Cloxacillin : Primarily target methicillin-sensitive Staphylococcus aureus (MSSA) due to β-lactamase resistance .
- Target Compound: The naphthalene group’s bulk may hinder access to penicillin-binding proteins (PBPs) in some bacteria but could inhibit PBPs in resistant strains.
Resistance Profile
- Its efficacy against β-lactamase-producing strains remains speculative without experimental data.
Biological Activity
Sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, commonly referred to as Nafcillin sodium salt, is a semisynthetic penicillin antibiotic primarily used to treat infections caused by penicillinase-producing staphylococci. This compound exhibits significant biological activity that is crucial for its application in clinical and research settings.
Nafcillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It specifically targets penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step in peptidoglycan synthesis. By binding to these proteins, Nafcillin disrupts cell wall formation, leading to cell lysis and death of the bacterium .
Pharmacological Profile
Chemical Properties:
- IUPAC Name: this compound
- Molecular Formula: C21H22N2O5SNa
- Molecular Weight: 426.43 g/mol
- Solubility: Soluble in water, with a solubility of approximately 50 g/L .
Antibacterial Efficacy
Nafcillin is particularly effective against Gram-positive bacteria, including:
- Staphylococcus aureus
- Streptococcus pneumoniae
The compound is resistant to degradation by penicillinase, making it a preferred choice in treating infections caused by resistant strains of staphylococci .
Case Studies and Research Findings
-
Study on Resistance Mechanisms:
A study published in the Journal of Antimicrobial Chemotherapy investigated the mechanisms of resistance to Nafcillin among Staphylococcus aureus strains. The researchers found that mutations in PBPs significantly reduced Nafcillin's efficacy, highlighting the importance of continuous monitoring of resistance patterns in clinical isolates . -
Clinical Trials:
Clinical trials have demonstrated that Nafcillin is effective in treating serious infections such as endocarditis and osteomyelitis caused by methicillin-sensitive Staphylococcus aureus (MSSA). A trial published in Clinical Infectious Diseases reported a success rate of over 90% in treating MSSA infections with Nafcillin when administered intravenously . -
Comparative Efficacy:
In a comparative study against other beta-lactam antibiotics, Nafcillin showed superior efficacy in treating skin and soft tissue infections due to its higher affinity for PBPs found in Staphylococcus species. This study emphasized Nafcillin's role as a first-line treatment option for such infections .
Summary Table of Biological Activity
| Activity | Details |
|---|---|
| Target Bacteria | Gram-positive bacteria (e.g., Staphylococcus aureus) |
| Mechanism | Inhibition of cell wall synthesis via PBP binding |
| Resistance | Effective against penicillinase-producing strains |
| Clinical Uses | Treatment of skin infections, endocarditis, osteomyelitis |
| Success Rate | Over 90% in clinical settings for MSSA infections |
Q & A
Q. Q1. What are the key synthetic routes for constructing the 4-thia-1-azabicyclo[3.2.0]heptane core in this compound?
Methodological Answer: The bicyclic β-lactam core is synthesized via a [2+2] cycloaddition between a thiazolidine-carboxylic acid derivative and a ketene intermediate. For example, diazo transfer reactions (e.g., using triflyl azide) can introduce azide groups for subsequent functionalization . Evidence from analogous penicillins (e.g., ampicillin) shows that stereochemical control at positions 2S, 5R, and 6R is achieved using chiral auxiliaries or enzymatic resolution . Post-cyclization modifications, such as coupling the 6-amino group with 2-ethoxynaphthalene-1-carbonyl chloride, require anhydrous conditions to prevent β-lactam hydrolysis .
Q. Q2. How can researchers characterize the stereochemistry and purity of this sodium salt?
Methodological Answer:
- Stereochemical Analysis: X-ray crystallography is definitive for confirming the (2S,5R,6R) configuration. For rapid assessment, circular dichroism (CD) or NMR coupling constants (e.g., ) can infer stereochemistry .
- Purity Assessment: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and a gradient of acetonitrile/water (0.1% TFA) resolves impurities. LC-MS confirms molecular weight (expected [M+Na] = 371.387) .
Q. Q3. What solvent systems are optimal for solubility studies of this compound?
Methodological Answer: Solubility in aqueous buffers (pH 6–8) is critical for biological assays. Co-solvents like DMSO (≤10%) or PEG-400 enhance solubility without destabilizing the β-lactam ring. For non-polar media, dimethylacetamide (DMA) or ethanol/water mixtures (1:1) are effective. Solubility data for analogous compounds in multicomponent systems (e.g., with potassium chloride or gluconic acid) suggest ionic strength and pH adjustments improve stability .
Advanced Research Questions
Q. Q4. How does the 2-ethoxynaphthalene-1-carbonyl substituent influence antibacterial activity compared to phenylacetyl groups in penicillins?
Methodological Answer: The bulky naphthalene moiety may enhance binding to penicillin-binding proteins (PBPs) in Gram-positive bacteria by increasing hydrophobic interactions. To test this:
Perform MIC assays against Staphylococcus aureus and Escherichia coli using broth microdilution (CLSI guidelines).
Compare time-kill kinetics with ampicillin (phenylacetyl derivative).
Conduct molecular docking simulations with PBP2a (PDB ID: 1MWS) to assess binding affinity differences.
Contradictions in activity data (e.g., reduced efficacy against β-lactamase-producing strains) may arise from steric hindrance or altered enzyme recognition .
Q. Q5. What strategies mitigate β-lactamase-mediated degradation of this compound?
Methodological Answer:
- Co-administration: Pair with β-lactamase inhibitors (e.g., clavulanic acid) in a 2:1 ratio to block enzyme activity .
- Structural Modifications: Introduce steric shields (e.g., methyl groups at C3) or replace the ethoxy group with electron-withdrawing substituents to reduce enzymatic hydrolysis. Evidence from cloxacillin (3-o-chlorophenyl group) shows improved resistance .
- Prodrug Approach: Mask the carboxylate with an ester (e.g., pivaloyloxymethyl) to enhance membrane permeability and delay degradation .
Q. Q6. How can researchers resolve discrepancies in reported solubility and stability data across studies?
Methodological Answer:
- Controlled Replication: Standardize buffer composition (e.g., 50 mM phosphate, pH 7.4) and temperature (25°C ± 1°C) during solubility measurements.
- Degradation Pathways: Use accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to identify hydrolysis products (e.g., penicilloic acid derivatives). Conflicting data may arise from variations in counterion purity (e.g., sodium vs. potassium salts) .
- Statistical Analysis: Apply multivariate regression to isolate factors (ionic strength, co-solvents) impacting solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
